3-Cyclopropoxy-5-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-ethylaniline is an organic compound that belongs to the class of anilines It features a cyclopropoxy group and an ethyl group attached to the benzene ring, making it a unique derivative of aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-ethylaniline typically involves the introduction of the cyclopropoxy and ethyl groups onto the aniline ring. One common method is the nucleophilic substitution reaction, where a halogenated precursor undergoes substitution with a cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The starting material, aniline, can be nitrated to form nitroaniline, which is then reduced to the corresponding amine. Subsequent reactions introduce the cyclopropoxy and ethyl groups under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-5-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-ethylaniline involves its interaction with specific molecular targets and pathways. The cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
4-Ethylaniline: Similar in structure but lacks the cyclopropoxy group.
N-Ethylaniline: Contains an ethyl group but differs in the position and presence of the cyclopropoxy group
Uniqueness: 3-Cyclopropoxy-5-ethylaniline is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H15NO |
---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4,12H2,1H3 |
InChI-Schlüssel |
ZKMQKDWTABAIKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)OC2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.